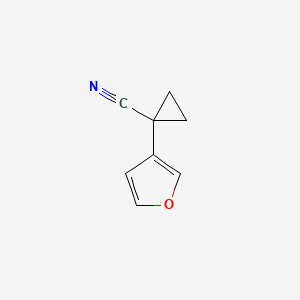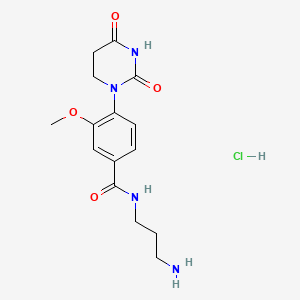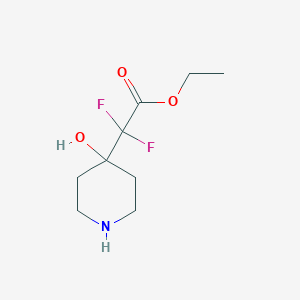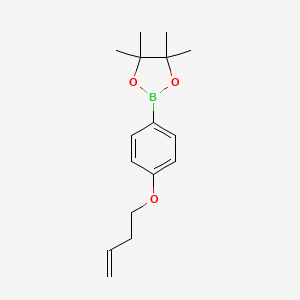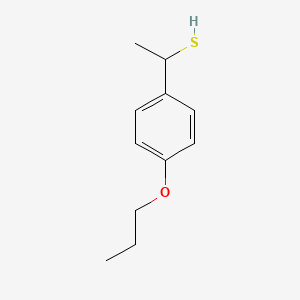![molecular formula C11H13NO2 B13615154 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine is an organic compound that features a unique structure combining a dihydrobenzo dioxin ring with an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin, which is reacted with suitable azetidine precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, with catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The dihydrobenzo dioxin moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: This compound shares the dihydrobenzo dioxin moiety but differs in its acrylic acid group.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar in structure but contains an amine group instead of the azetidine ring.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine is unique due to the combination of the azetidine ring and the dihydrobenzo dioxin moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine |
InChI |
InChI=1S/C11H13NO2/c1-2-10-11(14-4-3-13-10)5-8(1)9-6-12-7-9/h1-2,5,9,12H,3-4,6-7H2 |
InChIキー |
TVVJRUPANZQSRO-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


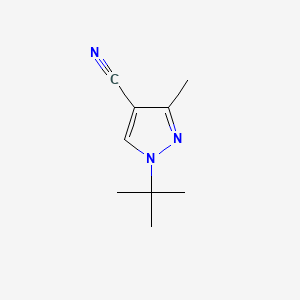
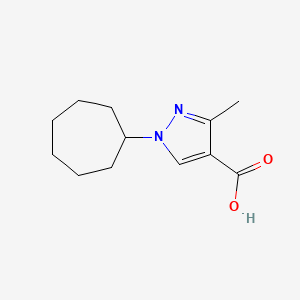
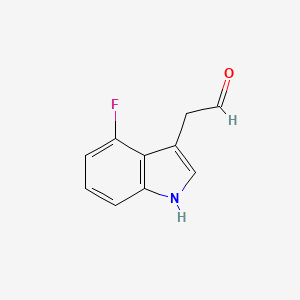
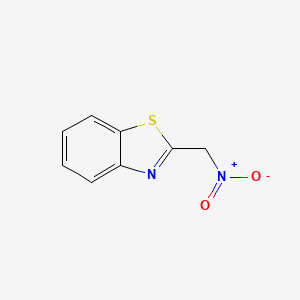
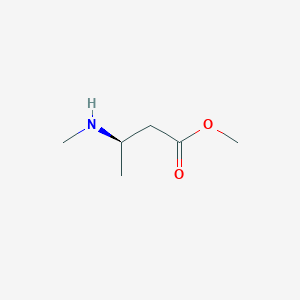
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)

